11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene
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Overview
Description
11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene is a complex organic compound with the molecular formula C21H25N It is known for its unique structure, which includes an ethanoanthracene core with a diethylaminomethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene typically involves the reaction of 9,10-dihydro-9,10-ethanoanthracene with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The diethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have potential as bioactive molecules or probes for biological studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene involves its interaction with specific molecular targets and pathways. The diethylaminomethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biological processes or chemical reactions, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-11-(dimethylamino)-9,10-ethanoanthracene: This compound has a similar structure but with a dimethylamino group instead of a diethylamino group.
9,10-Dihydro-9,10-ethanoanthracene: The parent compound without the diethylaminomethyl group.
Uniqueness
11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene is unique due to the presence of the diethylaminomethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific interactions or modifications.
Properties
CAS No. |
14692-45-6 |
---|---|
Molecular Formula |
C21H25N |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-ethyl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)ethanamine |
InChI |
InChI=1S/C21H25N/c1-3-22(4-2)14-15-13-20-16-9-5-7-11-18(16)21(15)19-12-8-6-10-17(19)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3 |
InChI Key |
GIKVOAWVDHABHQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
Canonical SMILES |
CCN(CC)CC1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
Synonyms |
11-(Diethylaminomethyl)-9,10-dihydro-9,10-ethanoanthracene |
Origin of Product |
United States |
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